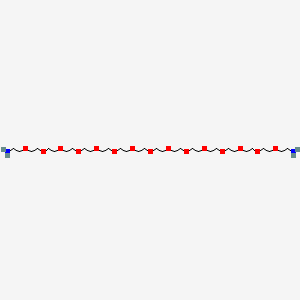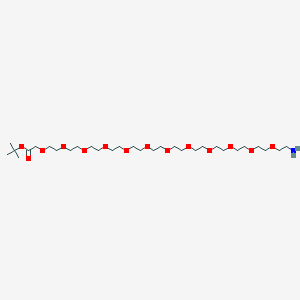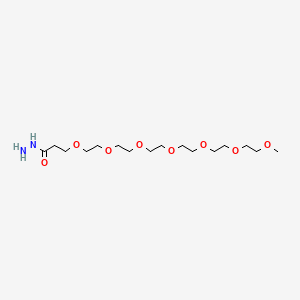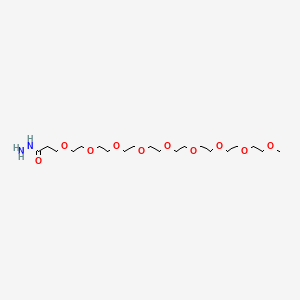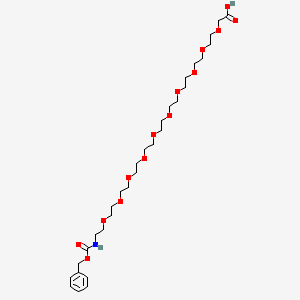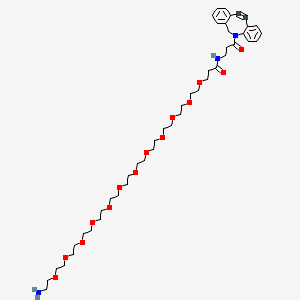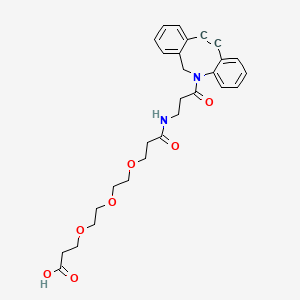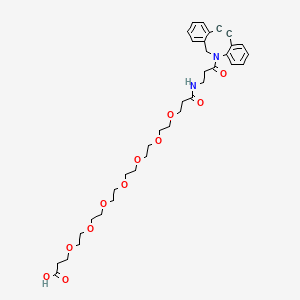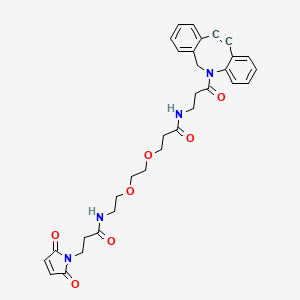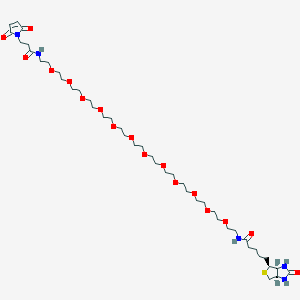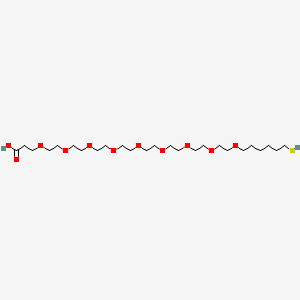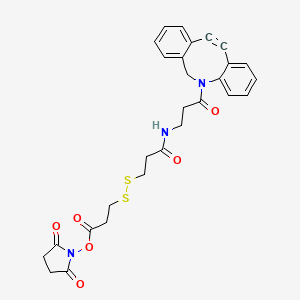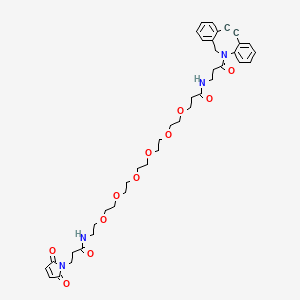
DBCO-NHCO-PEG6-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG6-maleimide is a polyethylene glycol-based linker compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group and a maleimide group. The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, while the maleimide group reacts specifically with thiols to form stable thioether bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG6-maleimide involves the conjugation of a DBCO group with a maleimide group through a polyethylene glycol (PEG) spacer. The general synthetic route includes:
Activation of the DBCO group: The DBCO group is activated by reacting with a suitable reagent to form an intermediate.
PEGylation: The intermediate is then reacted with a PEG spacer to form a PEGylated DBCO compound.
Maleimide conjugation: The PEGylated DBCO compound is finally reacted with a maleimide group to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of DBCO intermediates and PEG spacers are synthesized.
Conjugation reactions: The intermediates are conjugated in large reactors under controlled conditions to ensure high yield and purity.
Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to meet industrial standards
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG6-maleimide undergoes several types of chemical reactions:
Strain-promoted alkyne-azide cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole linkages.
Thiol-maleimide reaction: The maleimide group reacts with thiols to form stable thioether bonds
Common Reagents and Conditions
SPAAC reaction: Typically performed in aqueous or organic solvents without the need for a copper catalyst.
Thiol-maleimide reaction: Conducted in aqueous buffers at neutral to slightly basic pH
Major Products Formed
Triazole linkages: Formed from the SPAAC reaction between the DBCO group and azides.
Thioether bonds: Formed from the reaction between the maleimide group and thiols
Scientific Research Applications
DBCO-NHCO-PEG6-maleimide has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bioconjugation techniques to label and track biomolecules.
Medicine: Utilized in the development of targeted therapies, including cancer treatments.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG6-maleimide involves its ability to form stable covalent bonds with target molecules:
DBCO group: Undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-maleimide: Similar in structure but may have different PEG spacer lengths.
Dibenzocyclooctyne-PEG4-maleimide: Contains a shorter PEG spacer compared to DBCO-NHCO-PEG6-maleimide
Uniqueness
This compound is unique due to its specific combination of a DBCO group, a PEG6 spacer, and a maleimide group. This combination provides:
Enhanced solubility: The PEG6 spacer increases the hydrophilicity of the compound.
Versatility: The compound can react with both azides and thiols, making it suitable for a wide range of bioconjugation applications.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N4O11/c45-36(14-18-43-38(47)11-12-39(43)48)42-17-20-51-22-24-53-26-28-55-30-29-54-27-25-52-23-21-50-19-15-37(46)41-16-13-40(49)44-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)44/h1-8,11-12H,13-31H2,(H,41,46)(H,42,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPCYZHODWUAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
